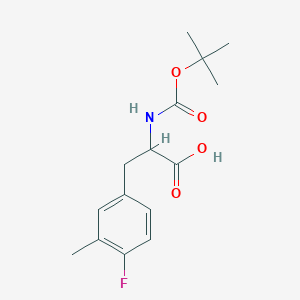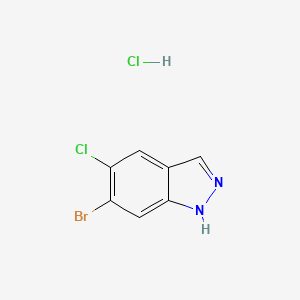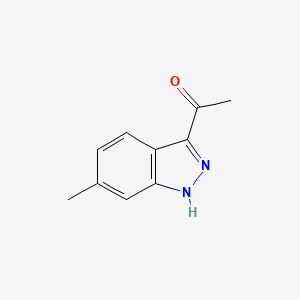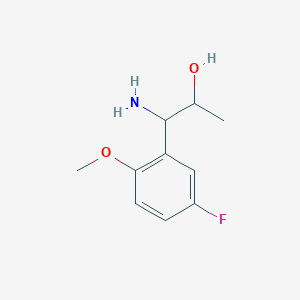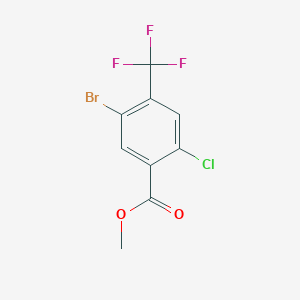
Methyl 5-bromo-2-chloro-4-(trifluoromethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-bromo-2-chloro-4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H5BrClF3O2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, chlorine, and trifluoromethyl groups, and the carboxylic acid group is esterified with methanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-chloro-4-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method is the esterification of 5-bromo-2-chloro-4-(trifluoromethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-bromo-2-chloro-4-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be replaced by other nucleophiles.
Reduction: The ester group can be reduced to an alcohol.
Oxidation: The methyl ester can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzoates.
Reduction: Formation of 5-bromo-2-chloro-4-(trifluoromethyl)benzyl alcohol.
Oxidation: Formation of 5-bromo-2-chloro-4-(trifluoromethyl)benzoic acid.
Applications De Recherche Scientifique
Methyl 5-bromo-2-chloro-4-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique substituents.
Medicine: Explored for its potential pharmacological properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 5-bromo-2-chloro-4-(trifluoromethyl)benzoate depends on its specific application. In biochemical studies, it may interact with specific enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate
- Methyl 5-bromo-2-chloro-4-(difluoromethyl)benzoate
- Methyl 5-bromo-2-chloro-4-(trifluoromethyl)benzamide
Uniqueness
Methyl 5-bromo-2-chloro-4-(trifluoromethyl)benzoate is unique due to the presence of both bromine and chlorine atoms along with a trifluoromethyl group. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C9H5BrClF3O2 |
|---|---|
Poids moléculaire |
317.48 g/mol |
Nom IUPAC |
methyl 5-bromo-2-chloro-4-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C9H5BrClF3O2/c1-16-8(15)4-2-6(10)5(3-7(4)11)9(12,13)14/h2-3H,1H3 |
Clé InChI |
MGZLSNSICQCDNO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1Cl)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



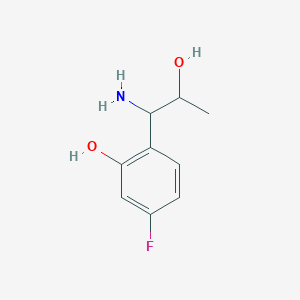
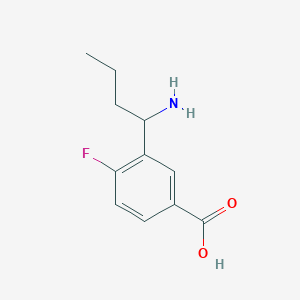
![(1S,4S)-5-(tert-butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylicacid](/img/structure/B15235538.png)
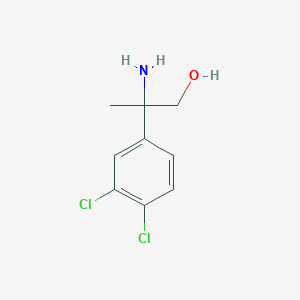

![Tert-Butyl 1-Benzyl-3-Oxo-1,8-Diazaspiro[4.5]Decane-8-Carboxylate](/img/structure/B15235555.png)

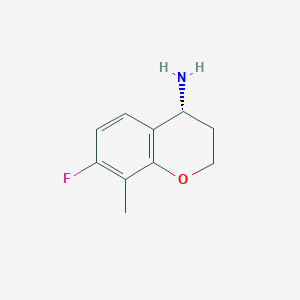
![(1R)-1-[4-(Difluoromethyl)phenyl]ethylamine](/img/structure/B15235579.png)
